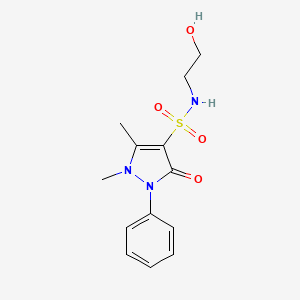
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- typically involves multi-step organic reactions. Common starting materials might include phenylhydrazine and various substituted ketones. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoline ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in inflammation, microbial growth, or other biological processes.
相似化合物的比较
Similar Compounds
3-Pyrazoline-4-sulfonamide derivatives: Other derivatives with different substituents might have similar but distinct biological activities.
Pyrazoline derivatives: Compounds with variations in the pyrazoline ring structure.
Uniqueness
The uniqueness of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
属性
CAS 编号 |
4684-89-3 |
|---|---|
分子式 |
C13H17N3O4S |
分子量 |
311.36 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c1-10-12(21(19,20)14-8-9-17)13(18)16(15(10)2)11-6-4-3-5-7-11/h3-7,14,17H,8-9H2,1-2H3 |
InChI 键 |
KJNZJZBBTWEVNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)S(=O)(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


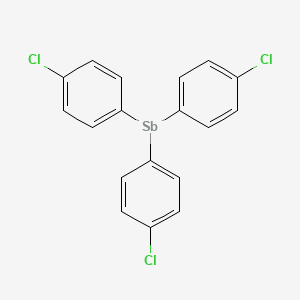
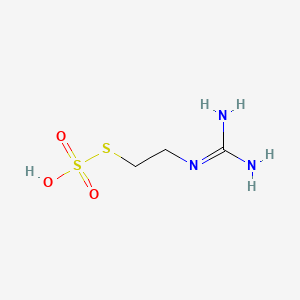
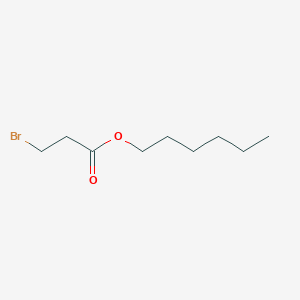
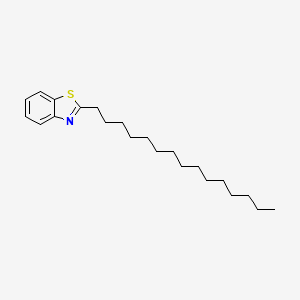
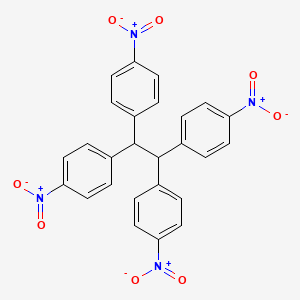
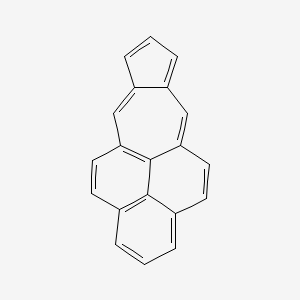
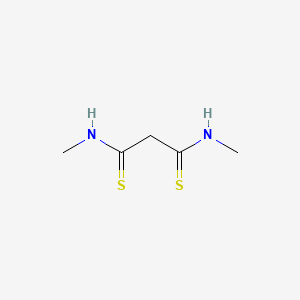


![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
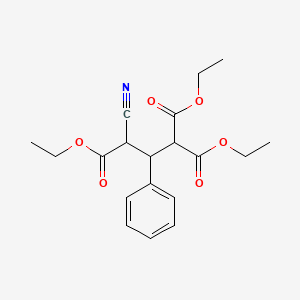
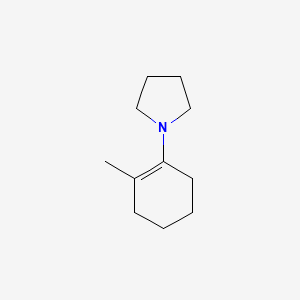
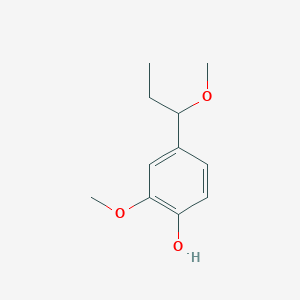
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
